Higher PSA vs. Closest Analogs
The target compound exhibits a computed polar surface area (PSA) of 103.79 Ų , which is the highest among its closest structural analogs. This represents a 9% increase over 3-amino-4-methoxybenzenesulfonamide (PSA 95.41 Ų), a 10% increase over both 4-(aminomethyl)benzenesulfonamide and 3-(aminomethyl)benzenesulfonamide (each PSA 94.56 Ų), and a 33% increase over 4-methoxybenzenesulfonamide (PSA 77.77 Ų) [1]. The elevated PSA arises from the combined contribution of the primary sulfonamide (-SO₂NH₂, ~63 Ų), the aminomethyl primary amine (-CH₂NH₂, ~26 Ų), and the methoxy oxygen, and cannot be replicated by any single comparator that lacks one of these functional groups. For programs where oral bioavailability is a consideration, a PSA > 100 Ų traditionally raises a flag for reduced passive membrane permeation, making this compound a potentially useful tool for establishing the upper PSA tolerance of a target binding site or for designing peripherally restricted agents [2].
| Evidence Dimension | Computed Topological Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 103.79 Ų (ChemSrc); 104 Ų (Kuujia, computed) |
| Comparator Or Baseline | 3-Amino-4-methoxybenzenesulfonamide: 95.41 Ų; 4-(Aminomethyl)benzenesulfonamide: 94.56 Ų; 3-(Aminomethyl)benzenesulfonamide: 94.56 Ų; 4-Methoxybenzenesulfonamide: 77.77 Ų |
| Quantified Difference | +8.4 to +9.2 Ų vs. closest analogs; +26.0 Ų vs. 4-methoxybenzenesulfonamide |
| Conditions | Computed values from ChemSrc and Kuujia databases using standardized algorithms; cross-referenced with Molbase entries for comparators |
Why This Matters
A PSA difference of >8 Ų is pharmacologically meaningful and can translate into measurable differences in Caco-2 permeability and oral absorption, making the target compound a distinct physicochemical tool rather than a drop-in replacement.
- [1] Molbase / ChemSrc / ChemScene. Comparative PSA data: 3-Amino-4-methoxybenzenesulfonamide (PSA 95.41); 4-(Aminomethyl)benzenesulfonamide (PSA 94.56); 3-(Aminomethyl)benzenesulfonamide (PSA 94.56); 4-Methoxybenzenesulfonamide (PSA 77.77, from Kuujia). Available at: https://qiye.molbase.cn; https://www.chemscene.com; https://www.kuujia.com View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Establishes PSA < 90 Ų as typical for CNS penetration; PSA > 100 Ų associated with poor membrane permeation.) View Source
